2-(Cyclohexyloxy)tetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyloxyoxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSFYKFIIXFVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472086 | |
| Record name | 2-(cyclohexyloxy)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-61-2 | |
| Record name | 2-(cyclohexyloxy)tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclohexyloxy Tetrahydrofuran and Its Derivatives
Strategies for Tetrahydrofuran (B95107) Ring Construction
The stereocontrolled synthesis of the tetrahydrofuran ring is a formidable challenge due to its complex stereochemistry. nih.gov A range of synthetic methods has been developed to address this, from classical cyclization reactions to modern catalytic asymmetric approaches.
Intramolecular ring-opening of epoxides by a pendant alcohol is a well-established and powerful strategy for constructing oxygen-containing heterocycles, including tetrahydrofurans. nih.gov These reactions, often proceeding through a cascade mechanism, are central to the synthesis of ladder-like polyether natural products. core.ac.uk The process involves the cleavage of the strained epoxide ring by a nucleophile, which can be an internal alcohol group, leading to the formation of the THF ring. nih.gov
The regioselectivity of the epoxide opening (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide) is a critical factor. In acid-catalyzed reactions, such as those explored by Nicolaou's group for the synthesis of brevetoxin (B15176840) B fragments, an alkenyl directing group can stabilize the partial positive charge in the transition state, favoring the desired endo-selective cyclization to form a tetrahydropyran, which can be a precursor or related structure to THFs. core.ac.uk
A key advantage of this methodology is the ability to set stereocenters with high precision. For instance, the ring-opening of a chiral epoxide with a nucleophile proceeds with an inversion of configuration, allowing for the controlled synthesis of specific stereoisomers. mdpi.com In a biosynthetic-inspired approach, the diastereoselective bromoetherification of a diol, formed from the regioselective dihydroxylation of a triene, was used to construct the THF core of marine natural products, obtusallenes II and IV. nih.gov Similarly, the anionic chloride ring-opening of a β,γ-unsaturated epoxide yields regioisomeric halohydrins that can be further cyclized. nih.gov
Recent advancements include the use of pendant silanols to open epoxides, a reaction that can be catalyzed by Ph₃C⁺BF₄⁻ or BINOL-phosphoric acid. nih.gov This method has shown that silanol (B1196071) epoxides derived from 4-alkenyl silanols can undergo an unusual rearrangement to yield tetrahydrofuran products. nih.gov
Table 1: Examples of Epoxide Ring-Opening for Tetrahydrofuran Synthesis
| Starting Material Type | Reagents/Catalyst | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|
| Epoxy alcohol with alkenyl group | Brønsted acid | Tetrahydropyran/Tetrahydrofuran | Directing group controls selectivity | core.ac.uk |
| Diol from triene | Bromoetherification reagents | Tetrahydrofuran core | Biosynthetic-inspired, diastereoselective | nih.gov |
| β,γ-Unsaturated epoxide | Anionic chloride | Regioisomeric halohydrins | Precursors for cyclization | nih.gov |
| 4-Alkenyl silanol epoxide | Ph₃C⁺BF₄⁻ or BINOL-phosphoric acid | Tetrahydrofuran | Unusual rearrangement | nih.gov |
Catalytic asymmetric cycloadditions represent a highly efficient method for the enantioselective synthesis of complex cyclic molecules like chiral tetrahydrofurans. nih.govacs.org These reactions construct the heterocyclic ring in a single step while controlling the stereochemistry.
One notable approach is the diastereo- and enantioselective [3+2] cycloaddition of heterosubstituted alkenes with oxiranes. nih.govacs.orgacs.org This reaction, catalyzed by a chiral N,N'-dioxide/Ni(II) complex, proceeds via the selective cleavage of a C-C bond in the epoxide. nih.govacs.org This method has proven effective for producing a variety of highly substituted chiral tetrahydrofurans in high yields (up to 99%), with good diastereomeric ratios (up to 92/8 dr) and excellent enantiomeric excess (up to 99% ee). nih.govacs.org
Another strategy involves the Brønsted-base catalyzed enantioselective (3+2) annulation of donor-acceptor cyclopropanes with aldehydes and ketones. researchgate.net This reaction furnishes enantioenriched 2,3,5-substituted tetrahydrofurans with excellent yield and enantioselectivity (>99% ee). researchgate.net Organocatalysis, in general, offers mild conditions and precise control over enantio- and diastereoselectivity in the synthesis of substituted THFs. researchgate.net
More recently, stereoselective cross-[4+4] cycloaddition of quinone methides has been developed to create inherently chiral eight-membered O-heterocycles, showcasing the power of cycloaddition in synthesizing complex cyclic ethers with high selectivity. nih.gov While this produces a larger ring, the underlying principles of asymmetric catalysis are relevant to THF synthesis. nih.govrsc.org
Table 2: Catalytic Asymmetric Cycloaddition for Tetrahydrofuran Synthesis
| Reaction Type | Catalyst System | Substrates | Product | Selectivity | Reference(s) |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | Chiral N,N'-dioxide/Ni(II) | Heterosubstituted alkenes, Oxiranes | Chiral substituted tetrahydrofurans | Up to 99% yield, 92/8 dr, 99% ee | nih.govacs.org |
Debenzylative cycloetherification (DBCE) is a regio- and stereoselective strategy for constructing tetrahydrofuran moieties without the need for complex protection/deprotection sequences. nih.govresearchgate.net This reaction typically involves the intramolecular nucleophilic attack of a benzyl (B1604629) ether's oxygen atom onto a carbon at the δ-position that has an activated alcohol (like a mesylate) as a leaving group. nih.gov This forms an intermediate oxonium ion, which is then attacked by a bromide anion at the benzylic carbon to yield the final cyclized product. nih.gov
This method has been successfully applied to protected hexoses to form stereodefined hydroxylated tetrahydrofurans under very mild, room-temperature conditions using sodium bromide and 15-crown-5 (B104581) in acetonitrile. nih.gov The DBCE reaction is noted for its efficiency and suitability for synthesizing a wide range of hydroxylated THF derivatives, including those with sensitive substituents. nih.gov The stereochemical outcome of these transformations can be precisely controlled. nih.gov
Related cyclization strategies include the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes, which can produce heterocyclic systems. organic-chemistry.org Furthermore, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing another route to chiral tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org
Spirocyclic systems containing a tetrahydrofuran ring are increasingly important motifs in drug development. thieme-connect.com The synthesis of these complex three-dimensional structures requires specialized methods.
An effective approach for creating a spirocyclic core involves a Trost asymmetric allylic alkylation to establish a quaternary carbon center, which will become the spiro-center. thieme-connect.com Following this, a sequence involving hydroboration and borane (B79455) alkylation, followed by a Dieckman cyclization, can directly afford the spirocyclic THF core intermediate in high yield. thieme-connect.com This strategy has been successfully scaled up to produce multi-kilogram quantities of versatile spirocyclic building blocks. thieme-connect.com
Another method involves the reaction of 3-[(alkoxycarbonyl)alkyl]-substituted conjugated cycloalkenones with diisobutylaluminum hydride, which furnishes spiro ethers after an acidic workup. organic-chemistry.org
Introduction of the Cyclohexyloxy Moiety
The cyclohexyloxy group is typically introduced via an etherification reaction. The Williamson ether synthesis and its variations are the most common and direct methods for this transformation.
The Williamson ether synthesis is a classic and reliable SN2 reaction for forming ethers. vaia.comkhanacademy.org The general method involves the reaction of an alkoxide ion with a primary alkyl halide or sulfonate. pearson.comlibretexts.org To synthesize a compound like 2-(cyclohexyloxy)tetrahydrofuran, one could envision two primary disconnection approaches based on this reaction:
Route A: Reaction of a 2-hydroxytetrahydrofuran (B17549) derivative (as the alkoxide) with a cyclohexyl halide (or sulfonate).
Route B: Reaction of cyclohexanol (B46403) (as the cyclohexoxide) with a tetrahydrofuran derivative bearing a leaving group at the 2-position.
For the synthesis of cyclohexyl propyl ether, for example, cyclohexanol is treated with sodium to form the sodium cyclohexoxide, which then acts as a nucleophile to displace bromide from 1-bromopropane. vaia.com A similar strategy could be applied to a suitably functionalized tetrahydrofuran. However, care must be taken to avoid elimination reactions, which can compete with the desired substitution, especially when using secondary alkyl halides. libretexts.org The choice of a non-hindered alkyl halide and a strong, non-bulky base is crucial for maximizing the yield of the ether. libretexts.org
Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction, especially in biphasic systems. youtube.comresearchgate.net For instance, the alkylation of alcohols with alkyl chlorides has been shown to proceed efficiently in the presence of a phase-transfer catalyst. youtube.com
Mitsunobu Reactions in Cyclohexyloxy Compound Synthesis
The Mitsunobu reaction stands as a powerful and versatile method for the formation of carbon-oxygen bonds, particularly for the synthesis of esters and ethers from primary and secondary alcohols. organic-chemistry.orgmissouri.edunih.gov The reaction facilitates the nucleophilic substitution of an alcohol, such as cyclohexanol, which is activated in situ, by a suitable nucleophile. In the context of synthesizing this compound, the reaction would involve the coupling of cyclohexanol with 2-hydroxytetrahydrofuran.
The core of the Mitsunobu reaction relies on a redox system, typically comprising a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The process is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, generating a betaine (B1666868) intermediate. This intermediate then deprotonates the acidic component (in this case, the hydroxyl group of 2-hydroxytetrahydrofuran might act as the pronucleophile), and activates the alcohol (cyclohexanol) by forming an alkoxyphosphonium salt. This salt serves as an excellent leaving group, which is subsequently displaced by the nucleophile in a classical Sₙ2 reaction, leading to a complete inversion of stereochemistry at the alcohol's chiral center. missouri.eduwikipedia.org
The reaction is renowned for its mild conditions, which tolerate a wide array of functional groups, making it suitable for complex and sensitive substrates. nih.govbeilstein-journals.org For sterically hindered secondary alcohols like cyclohexanol, modifications to the standard protocol, such as the use of more acidic coupling partners (e.g., 4-nitrobenzoic acid followed by hydrolysis), have been shown to significantly improve yields. researchgate.net While direct literature on the Mitsunobu synthesis of this compound is sparse, the successful synthesis of analogous structures, such as 2-alkoxythiophenes via Mitsunobu etherification, demonstrates the feasibility of this approach for forming ether linkages on five-membered heterocyclic rings. nih.gov
Multi-Step Synthetic Sequences and Optimization
The efficiency of any synthetic route, including multi-step sequences culminating in this compound, is highly dependent on the optimization of various reaction parameters. For the Mitsunobu reaction, solvent effects and the balance of reagents are paramount for maximizing yield and minimizing side products.
Solvent Effects on Reaction Efficiency
The choice of solvent is a critical parameter in the Mitsunobu reaction, capable of influencing reaction rates, yields, and even the mechanism itself. numberanalytics.com Aprotic solvents are typically employed, with tetrahydrofuran (THF), diethyl ether, and toluene (B28343) being common choices. wikipedia.orgnumberanalytics.com The polarity of the solvent can have a profound impact on the stability and reactivity of the key intermediates, such as the alkoxyphosphonium salt. kuleuven.be
Studies have shown that the equilibrium between intermediates can be shifted by solvent polarity. For instance, polar solvents tend to favor the formation of the oxyphosphonium salt, which is a key intermediate leading to the desired product. kuleuven.be A systematic study on solvent selection for a Mitsunobu esterification identified 1-chloropentane (B165111) as a high-yielding solvent from a large library, underscoring the potential for significant optimization by screening non-traditional solvents. acs.org
The following table illustrates the effect of different solvents on the yield of Mitsunobu reactions from various studies, highlighting the importance of solvent selection.
| Reaction / Coupling Partners | Solvent | Yield (%) | Reference |
| Inversion of 3-methoxyestra-1,3,5(10)-trien-17β-ol (steroid) | Toluene | 64 | researchgate.net |
| Inversion of 3-methoxyestra-1,3,5(10)-trien-17β-ol (steroid) | Dichloromethane | 70 | researchgate.net |
| Inversion of 3-methoxyestra-1,3,5(10)-trien-17β-ol (steroid) | THF | 79 | researchgate.net |
| Coupling of 4-hydroxy-6-methyl-2-pyrone (B586867) with Benzyl Alcohol | Dichloromethane | 95 | beilstein-journals.org |
| Intramolecular cyclization of an alcohol to form an Aziridine | THF | 90 | nih.gov |
This table is a representation of data from different Mitsunobu reactions to illustrate solvent effects and is not specific to the synthesis of this compound.
Stoichiometric and Catalytic Considerations
Traditionally, the Mitsunobu reaction is notorious for its poor atom economy, as it requires stoichiometric amounts of the phosphine and azodicarboxylate reagents. nih.govnih.gov This results in the generation of stoichiometric quantities of by-products, namely the corresponding phosphine oxide and a hydrazine (B178648) derivative, which can complicate purification. nih.gov The stoichiometry of these reagents relative to the alcohol and nucleophile can significantly impact reaction yield and selectivity. numberanalytics.com Typically, a slight excess (1.1 to 1.5 equivalents) of the phosphine and azodicarboxylate is used to drive the reaction to completion.
To address the issue of waste, significant research has been directed towards developing catalytic versions of the Mitsunobu reaction. scispace.com These systems aim to use a sub-stoichiometric amount of the phosphine and/or the azodicarboxylate, which are regenerated in a catalytic cycle. galchimia.comrsc.org For instance, protocols have been developed that use a phosphine catalyst in conjunction with a stoichiometric reductant, such as a silane, to regenerate the active phosphine from its oxide by-product. nih.gov Similarly, catalytic systems for azodicarboxylate recycling have been established using oxidants like diacetoxyiodobenzene (B1259982) or even molecular oxygen with an appropriate co-catalyst. wikipedia.orgnih.gov
The table below summarizes findings on stoichiometric and catalytic approaches, demonstrating the evolution of the Mitsunobu reaction.
| Reaction Type | Phosphine Reagent (Equivalents) | Azodicarboxylate (Equivalents) | Key Feature | Reference |
| Stoichiometric | Triphenylphosphine (1.5) | DIAD (1.5) | Standard conditions, high yield but stoichiometric waste. | beilstein-journals.org |
| Stoichiometric | Triphenylphosphine (1.1-1.5) | DEAD (1.1-1.5) | General protocol, slow addition of reagents can minimize side reactions. | wikipedia.orgnumberanalytics.com |
| Catalytic in Azole | Triphenylphosphine (Stoich.) | DEAD (Catalytic) | Requires PhI(OAc)₂ as a stoichiometric oxidant to regenerate DEAD. | wikipedia.org |
| Catalytic in Phosphine | 1-Phenylphospholane (0.1) | DIAD (Stoich.) | Employs phenylsilane (B129415) as a reductant to recycle the phosphine catalyst. | nih.gov |
| Fully Catalytic | Phosphine catalyst (0.1) | Azo-catalyst (0.05-0.1) | Integrates both phosphine and azodicarboxylate recycling systems. | nih.gov |
This table provides a general overview of stoichiometric and catalytic strategies in Mitsunobu reactions and is not specific to the synthesis of this compound.
Reaction Mechanisms and Chemical Transformations
Mechanistic Pathways of Tetrahydrofuran (B95107) Ring Opening Reactions
The opening of the tetrahydrofuran (THF) ring is a key transformation for this class of compounds. The strain in the five-membered ring is not as high as in smaller cyclic ethers like oxiranes, but ring-opening can be achieved under specific conditions. libretexts.org
The cleavage of the THF ring in 2-(cyclohexyloxy)tetrahydrofuran can proceed via nucleophilic substitution pathways, primarily SN1 and SN2 mechanisms, which are typically catalyzed by strong acids. wikipedia.orgmasterorganicchemistry.com The initial step involves the protonation of the ether oxygen, which enhances the leaving group ability of the hydroxyl group that is formed upon ring opening. masterorganicchemistry.commasterorganicchemistry.com
In an SN2 mechanism , a nucleophile directly attacks one of the α-carbons of the protonated ether, leading to a concerted bond-forming and bond-breaking process with inversion of stereochemistry at the site of attack. masterorganicchemistry.com This pathway is favored at less substituted carbons. For this compound, the attack would likely occur at the C5 position, as the C2 position is sterically hindered by the bulky cyclohexyloxy group.
Under conditions that favor the formation of a carbocation intermediate, an SN1 mechanism may operate. wikipedia.org Protonation of the ether oxygen is followed by the departure of the leaving group to form a secondary carbocation at C2 or C5. This carbocation is then attacked by a nucleophile. The stability of this carbocation intermediate is a crucial factor.
The cleavage of similar 2-alkoxytetrahydrofurans with reagents like a mixture of lithium aluminum hydride and aluminum chloride has been shown to result in ring cleavage products. loewenlabs.com For instance, treatment of 2-alkoxytetrahydrofurans with AlH₂Cl can lead to the formation of the corresponding 4-alkoxy-1-butanol. loewenlabs.com
Table 1: Comparison of SN1 and SN2 Ring-Opening Mechanisms for this compound
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[protonated ether] | Rate = k[protonated ether][nucleophile] |
| Intermediate | Carbocation | None (transition state) |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Stereochemistry | Racemization | Inversion of configuration |
| Site of Attack | Can occur at C2 or C5, depending on carbocation stability | Favored at the less sterically hindered C5 position |
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leads to unique reactivity, including the activation of small molecules and the ring-opening of cyclic ethers like THF. nih.govacs.org The general mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond towards nucleophilic attack by the Lewis base component of the FLP. mdpi.com
While specific studies on this compound are not prevalent, the principles of FLP chemistry suggest a potential pathway for its ring activation. nih.govrsc.org An intramolecular FLP, for instance, could interact with the THF oxygen, leading to a zwitterionic intermediate where the ring has opened. Theoretical studies on THF ring-opening by intramolecular FLPs indicate that the activation energy is influenced by the distance between the Lewis acidic and basic centers. nih.gov
Table 2: Key Steps in FLP-Mediated Ring Opening of a Cyclic Ether
| Step | Description |
| 1. Activation | The Lewis acid component of the FLP coordinates to the oxygen atom of the tetrahydrofuran ring. |
| 2. Nucleophilic Attack | The Lewis base component attacks an α-carbon of the activated ether. |
| 3. Ring Opening | The C-O bond cleaves, resulting in a zwitterionic ring-opened product. |
This methodology offers a metal-free alternative for the activation and transformation of otherwise inert ethers. youtube.com
The free-radical chemistry of cyclic ethers provides another avenue for the transformation of the tetrahydrofuran ring. acs.orgacs.org Radical reactions can be initiated by various methods, including photochemically or by using radical initiators. Once a radical is generated on the ether, typically at an α-position, it can undergo a variety of reactions, including rearrangement and addition to unsaturated systems. diva-portal.org
For this compound, a radical at the C2 or C5 position could lead to ring-opening or other rearrangements. For example, cyclization reactions of hydroperoxyl-alkyl radicals are known to form cyclic ethers, indicating the reversibility and dynamic nature of these radical processes under certain conditions. universityofgalway.ie The study of dissociative electron attachment to THF has shown that cleavage of the C-O bond can occur, leading to fragmentation of the ring. rsc.org
Reactions of the Cyclohexyloxy Moiety
The cyclohexyloxy group attached to the tetrahydrofuran ring also presents a site for chemical modification.
The cyclohexyloxy moiety can undergo oxidation and reduction reactions, although the tetrahydrofuran ring itself is relatively resistant to mild oxidation. The secondary carbon of the cyclohexyl ring attached to the ether oxygen can potentially be oxidized to a ketone, although this would likely require harsh conditions that might also affect the THF ring.
More commonly, the focus is on the reductive cleavage of the C-O bond of the cyclohexyloxy group. The hydrogenolysis of 2-aryloxytetrahydrofurans using reagents like dichloroalane (AlH₂Cl) has been shown to selectively cleave the exo C-O bond, yielding tetrahydrofuran and the corresponding phenol (B47542). loewenlabs.com This reaction is notably faster for aryloxy derivatives compared to alkoxy derivatives. loewenlabs.com A similar reductive cleavage of this compound would be expected to yield tetrahydrofuran and cyclohexanol (B46403).
Table 3: Potential Products from Oxidation and Reduction of the Cyclohexyloxy Moiety
| Reaction Type | Reagent (Example) | Potential Product(s) |
| Oxidation | Strong oxidizing agent | 2-(1-Oxocyclohexyloxy)tetrahydrofuran (potential for ring side-reactions) |
| Reductive Cleavage | AlH₂Cl | Tetrahydrofuran and Cyclohexanol |
The bond between the C2 carbon of the tetrahydrofuran ring and the oxygen of the cyclohexyloxy group has acetal-like character and is susceptible to nucleophilic substitution, particularly under acidic conditions. wikipedia.org This reaction is essentially an ether cleavage. masterorganicchemistry.com
The mechanism involves protonation of the cyclohexyloxy oxygen, making it a better leaving group (cyclohexanol). A nucleophile can then attack the C2 carbon. This process is analogous to the cleavage of other ethers with strong acids like hydroiodic acid (HI). masterorganicchemistry.com In the case of 2-aryloxytetrahydrofurans treated with aluminum chloride in ether, acid-catalyzed cleavage occurs to give the corresponding phenol and dihydrofuran, with the latter polymerizing. loewenlabs.com It is plausible that this compound would react similarly to yield cyclohexanol and dihydrofuran under these conditions.
The reaction of an N-heterocyclic carbene-boryl triflate with aryloxides in THF has been observed to result in the ring-opening of THF and insertion of the THF unit between the boryl group and the aryloxide. rsc.org This highlights the possibility of complex transformations involving both ring-opening and substitution at the cyclohexyloxy position.
Rearrangement Reactions and Isomerizations
While dedicated research on the rearrangement and isomerization reactions of this compound is not extensively documented in publicly available literature, its structure as a cyclic acetal-like compound provides a basis for predicting its behavior under certain chemical conditions. The reactivity of the tetrahydrofuran ring and the exocyclic C-O bond is central to these potential transformations. Reactions common to other cyclic ethers and acetals, particularly under acidic catalysis, suggest plausible pathways for rearrangement and isomerization.
One of the fundamental processes for acetals and related ethers is the reaction under acidic conditions, which typically involves the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is key to understanding potential subsequent reactions. The protonation of either the endocyclic or exocyclic oxygen atom can initiate a cascade of events.
Acid-Catalyzed Rearrangements
Under acidic conditions, this compound can be protonated at either the tetrahydrofuran ring oxygen or the oxygen of the cyclohexyloxy group. Protonation of the ring oxygen followed by ring-opening would lead to a carbocation that could potentially undergo hydride or alkyl shifts, although this is generally less favored for simple tetrahydrofuran systems.
A more plausible pathway involves the protonation of the exocyclic oxygen, leading to the departure of cyclohexanol and the formation of a tetrahydrofuranyl oxocarbenium ion. While this is the basis for hydrolysis or substitution at the anomeric carbon (C2), true skeletal rearrangements are not commonly observed for this type of simple structure without other directing functional groups.
However, analogies can be drawn from more complex systems where rearrangements of oxygen-containing heterocycles are well-documented. For instance, Lewis acid-catalyzed rearrangements of other oxygen heterocycles, such as 4,5-dihydro-1,3-dioxepines, have been shown to yield substituted tetrahydrofurans in a stereoselective manner. These reactions proceed through intermediates that allow for the controlled formation of new stereocenters. While not a direct rearrangement of a pre-formed tetrahydrofuran, it demonstrates a pathway to isomerize one heterocyclic system into another.
The following table, based on research into related systems, illustrates the types of conditions that could be explored for inducing rearrangements in cyclic ethers.
Table 1: Representative Conditions for Lewis Acid-Catalyzed Rearrangement of Oxygen Heterocycles
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Major Product Isomer | Reference |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | cis-2,3-disubstituted tetrahydrofuran | organic-chemistry.org |
| 2 | Zn(OTf)₂ | Xylenes | 140 | trans-2,3-disubstituted tetrahydrofuran | organic-chemistry.org |
| 3 | SnCl₄ | Dichloromethane | -78 | cis-Pentasubstituted tetrahydrofuran | diva-portal.org |
| 4 | Hf(OTf)₄ | Dichloromethane | -78 | cis-Pentasubstituted tetrahydrofuran | diva-portal.org |
Ring Contraction and Expansion Reactions
Another class of rearrangements involves the contraction or expansion of the heterocyclic ring. For example, substituted tetrahydropyrans have been shown to undergo nitrite-catalyzed ring contraction to yield 2-acyltetrahydrofurans. organic-chemistry.org Conversely, ring expansion reactions of smaller rings like oxetanes can produce tetrahydrofuran derivatives. chemicalbook.com While these are not isomerizations of this compound itself, they represent fundamental transformations within the broader class of cyclic ethers.
A hypothetical rearrangement could be envisioned under oxidative conditions, drawing a parallel to the observed ring contraction of 2-alkoxy-3,4-dihydro-2H-pyrans. Such a reaction, if applied to a derivative of this compound, could potentially lead to a functionalized cyclopentane (B165970) system, although this remains speculative without direct experimental evidence.
Isomerization
Isomerization of this compound would most likely refer to the cis-trans isomerization at the C2 position, converting one anomer to the other. As an acetal-like structure, this process is catalyzed by acid. The mechanism involves the protonation of the exocyclic oxygen, loss of cyclohexanol to form the planar oxocarbenium ion, followed by re-addition of cyclohexanol from either face of the carbocation. This establishes an equilibrium between the cis and trans isomers.
The table below summarizes research findings on the isomerization of related donor-only cyclopropanes to tetrahydrofurans, where reaction conditions dictate the stereochemical outcome. This provides a model for how reaction parameters could influence the isomeric ratio of a compound like this compound.
Table 2: Condition-Dependent Stereoselectivity in the Synthesis of Tetrahydrofurans from Donor Cyclopropanes
| Entry | Lewis Acid | Temperature (°C) | Solvent | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | BF₃·OEt₂ | -78 | CH₂Cl₂ | >20:1 | gre.ac.uk |
| 2 | BF₃·OEt₂ | 25 | CH₂Cl₂ | 1:1.1 | gre.ac.uk |
| 3 | TiCl₄ | -78 | CH₂Cl₂ | 1:>20 | gre.ac.uk |
Stereochemical Aspects of 2 Cyclohexyloxy Tetrahydrofuran Synthesis and Reactivity
Diastereoselective Synthesis of Tetrahydrofuran (B95107) Derivatives
The synthesis of substituted tetrahydrofurans with defined stereochemistry is a cornerstone of modern organic chemistry, given their prevalence in natural products. Diastereoselective strategies to access these scaffolds, which can be adapted for the synthesis of 2-(cyclohexyloxy)tetrahydrofuran, often rely on controlling the stereochemical outcome of key bond-forming reactions.
One common approach involves the cyclization of acyclic precursors where existing stereocenters direct the formation of new ones. For instance, the diastereoselective reduction of a γ-keto-ester followed by lactonization can yield a substituted γ-lactone, a direct precursor to a 2-hydroxytetrahydrofuran (B17549). The subsequent introduction of the cyclohexyloxy group would then be influenced by the stereochemistry of this intermediate.
Alternatively, tandem reactions can provide a high degree of stereocontrol in a single operation. A notable example is the sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which yields highly functionalized tetrahydrofuran derivatives with excellent enantioselectivities (up to 97% ee). chemistryviews.org The diastereomers of the resulting products can be readily separated, offering a versatile route to various stereoisomers. chemistryviews.org
Table 1: Comparison of Diastereoselective Methods for Tetrahydrofuran Synthesis
| Method | Description | Key Features | Potential for this compound Synthesis |
| Substrate-Controlled Cyclization | An existing stereocenter in an acyclic precursor directs the stereochemical outcome of the cyclization reaction. | Relies on 1,2- or 1,3-asymmetric induction. | The stereochemistry of the starting material dictates the diastereoselectivity of the tetrahydrofuran ring. |
| Reagent-Controlled Synthesis | A chiral reagent or catalyst controls the formation of stereocenters during the synthesis. | Offers flexibility in accessing different stereoisomers. | Chiral Lewis acids or organocatalysts can be employed to control the formation of the anomeric center. |
| Tandem Reactions | Multiple bond-forming events occur in a single pot, often with high stereocontrol. | Increases efficiency and reduces waste. | A tandem reaction could construct the tetrahydrofuran ring and introduce a precursor to the cyclohexyloxy group simultaneously. |
Enantioselective Approaches to Chiral Tetrahydrofuran Scaffolds
The demand for enantiomerically pure pharmaceuticals and biologically active compounds has driven the development of enantioselective methods to produce chiral tetrahydrofuran scaffolds. chemistryviews.org These approaches are critical for accessing specific enantiomers of this compound.
Catalytic enantioselective methods are particularly powerful. For example, the use of chiral ligands in transition metal-catalyzed reactions, such as palladium-catalyzed asymmetric allylic alkylation, can generate chiral tetrahydrofuran derivatives with high enantiomeric excess. researchgate.net Similarly, organocatalysis, employing small chiral organic molecules, has emerged as a valuable tool for the enantioselective synthesis of heterocyclic compounds.
Another well-established strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction, and is subsequently removed. This approach allows for the stoichiometric use of chirality to build the desired stereocenters in the tetrahydrofuran ring.
Lipase-mediated resolutions offer a biocatalytic route to chiral building blocks. mdpi.com For instance, the racemic form of a substituted tetrahydrofuran alcohol can be subjected to acetylation catalyzed by a lipase, which selectively acetylates one enantiomer, allowing for the separation of the two. mdpi.com
Stereochemical Control in Cyclohexyloxy Moiety Introduction
The introduction of the cyclohexyloxy group at the C2 position of the tetrahydrofuran ring is a critical step that introduces a new stereocenter, the anomeric carbon. The stereochemical outcome of this step is highly dependent on the reaction conditions and the nature of the tetrahydrofuran precursor.
If a 2-hydroxytetrahydrofuran (a lactol) is used as the precursor, the introduction of the cyclohexyloxy group via an acid-catalyzed substitution reaction can proceed through an oxocarbenium ion intermediate. The attack of cyclohexanol (B46403) on this planar intermediate can occur from either face, leading to a mixture of diastereomers (anomers). The ratio of these anomers can be influenced by steric and electronic factors. The thermodynamically more stable product, often the one with the bulky cyclohexyloxy group in a pseudo-equatorial position, may be favored under equilibrating conditions.
Alternatively, a nucleophilic substitution reaction on a 2-halo- or 2-sulfonyloxytetrahydrofuran can also be employed. In this case, the reaction may proceed with inversion of configuration (S_N2) or with retention of configuration, depending on the substrate and reaction conditions. The choice of a suitable leaving group and the stereochemistry of the C2 position in the precursor are therefore crucial for controlling the stereochemistry of the final product.
Conformational Analysis of the Cyclohexyl and Tetrahydrofuran Rings
The tetrahydrofuran ring is not planar and typically adopts one of two puckered conformations: the envelope (E) or the twist (T) conformation. yorku.cad-nb.info In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. d-nb.info In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. d-nb.info The energy barrier between these conformations is generally low, and the presence of substituents can influence the conformational equilibrium. yorku.ca
The cyclohexyl ring predominantly exists in a chair conformation to minimize angular and torsional strain. The substituents on the chair can occupy either axial or equatorial positions, with the equatorial position being generally favored for bulky groups to avoid 1,3-diaxial interactions.
Table 2: Conformational Features of this compound
| Ring System | Preferred Conformation(s) | Key Factors Influencing Conformation |
| Tetrahydrofuran | Envelope (E) and Twist (T) | Substituent effects, minimization of torsional strain. yorku.cad-nb.info |
| Cyclohexyl | Chair | Minimization of angular and torsional strain, avoidance of 1,3-diaxial interactions. |
| Overall Molecule | Combination of ring conformations that minimizes steric hindrance between the two rings. | Anomeric effect, steric bulk of the cyclohexyloxy group, and relative orientation of the two rings. |
Theoretical and Computational Studies
Quantum Chemical Characterization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing molecular geometries and calculating electronic properties. For 2-(Cyclohexyloxy)tetrahydrofuran, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation. researchgate.net These calculations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.
Interactive Table: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations
Below is a hypothetical table representing the kind of data that would be obtained from DFT calculations for the molecule. Note: These values are illustrative and not based on actual experimental data for this specific compound.
| Parameter | Bond/Angle | Value |
| Bond Length | C-O (ether linkage) | 1.43 Å |
| Bond Length | C-O (THF ring) | 1.44 Å |
| Bond Length | C-C (cyclohexyl) | 1.54 Å |
| Bond Angle | C-O-C (ether linkage) | 118.5° |
| Dihedral Angle | C-O-C-H | 180.0° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Interactive Table: Hypothetical Frontier Molecular Orbital Energies for this compound
This table illustrates the type of data generated from an FMO analysis. Note: The values are for illustrative purposes.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates the region with the highest tendency to donate electrons. |
| LUMO | 2.1 | Indicates the region most susceptible to accepting electrons. |
| HOMO-LUMO Gap | 8.6 | Reflects the chemical stability and reactivity of the molecule. |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. researchgate.net The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. researchgate.netavogadro.cc Green and yellow represent areas with neutral or intermediate potential. researchgate.net For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the ether and tetrahydrofuran (B95107) groups, identifying them as likely sites for interaction with electrophiles.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. wikipedia.org It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which corresponds to stabilizing hyperconjugative interactions. wikipedia.orgwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). In the context of this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi), the hybridization of atomic orbitals, and the stabilizing interactions between the cyclohexyl and tetrahydrofuran rings. nih.govwisc.edu
Interactive Table: Illustrative NBO Analysis Data for this compound
The following table is a hypothetical representation of NBO analysis results. Note: Data is illustrative.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) O(ether) | σ(C-C) (cyclohexyl) | 1.2 | Hyperconjugation |
| σ(C-H) (THF) | σ(C-O) (ether) | 0.8 | Hyperconjugation |
| σ(C-C) (cyclohexyl) | σ*(C-O) (THF) | 0.5 | Hyperconjugation |
Mechanistic Probing through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states and calculating the energy barriers associated with chemical transformations.
To understand the kinetics of a potential reaction involving this compound, such as its hydrolysis or oxidation, computational methods can be used to map the reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. quantumatk.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. quantumatk.comfossee.in Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are often employed to find the transition state. researchgate.netyoutube.com A subsequent frequency calculation must confirm the transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction path. fossee.in
Interactive Table: Hypothetical Activation Energy for a Reaction of this compound
This table provides an example of what activation barrier data would look like. Note: Values are hypothetical.
| Reaction | Computational Method | Basis Set | Activation Energy (Ea) (kcal/mol) |
| Acid-catalyzed hydrolysis | DFT (B3LYP) | 6-31G(d) | 25.4 |
Energy Decomposition Analysis (EDA) and Activation Strain Model
Theoretical and computational studies provide a molecular-level understanding of chemical structures, reactivity, and the non-covalent interactions that govern molecular behavior. For this compound, methods like Energy Decomposition Analysis (EDA) and the Activation Strain Model (ASM) are instrumental in elucidating the nature of its chemical bonds and potential reaction pathways.
Energy Decomposition Analysis (EDA)
Energy Decomposition Analysis is a quantum chemical method used to break down the interaction energy between two molecular fragments into physically meaningful components. This allows for a detailed understanding of the nature of the chemical bond. The total interaction energy (ΔE_int) is typically decomposed into three main terms: electrostatic interaction (ΔE_elec), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_orb).
ΔE_int = ΔE_elec + ΔE_Pauli + ΔE_orb
In the context of this compound, an EDA could be performed by considering the cyclohexyloxy group and the tetrahydrofuran ring as two separate fragments.
Electrostatic Interaction (ΔE_elec): This term represents the classical electrostatic attraction between the unperturbed charge distributions of the fragments. It includes the attraction between the partial positive charge on the anomeric carbon of the tetrahydrofuran ring and the partial negative charge on the oxygen of the cyclohexyloxy group.
Pauli Repulsion (ΔE_Pauli): This is a destabilizing term that arises from the interaction between occupied orbitals of the two fragments. It is a consequence of the Pauli exclusion principle, which prevents electrons with the same spin from occupying the same region of space.
Orbital Interaction (ΔE_orb): This stabilizing term accounts for the charge transfer and polarization that occurs when the molecular orbitals of the two fragments interact and relax. It is a key component in understanding the covalent character of the bond.
A hypothetical EDA for the bond between the cyclohexyl and tetrahydrofuran moieties is presented in the table below. The values are illustrative and based on general principles of chemical bonding.
| Energy Component | Hypothetical Energy (kcal/mol) | Physical Interpretation for this compound |
| ΔE_elec | -150 | Strong electrostatic attraction between the polarized C-O bond. |
| ΔE_Pauli | +180 | Significant repulsion between the electron clouds of the two rings. |
| ΔE_orb | -80 | Covalent contribution from the overlap of orbitals on the carbon and oxygen atoms. |
| ΔE_int (Total) | -50 | Overall stable bond. |
Activation Strain Model (ASM)
The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful tool for analyzing the reactivity of chemical systems. nih.gov It partitions the potential energy surface along a reaction coordinate (ζ) into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.org
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
Strain Energy (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt at a specific point along the reaction coordinate. vu.nl
Interaction Energy (ΔE_int): This term represents the actual interaction between the distorted reactants. vu.nl
For a hypothetical S_N1-type hydrolysis reaction, the ASM could reveal the following:
| Reaction Coordinate Stage | Hypothetical ΔE_strain (kcal/mol) | Hypothetical ΔE_int (kcal/mol) | Interpretation |
| Reactants | 0 | 0 | Ground state of this compound and water. |
| Transition State | +25 | -15 | Significant strain is required to elongate the C-O bond, which is partially compensated by the stabilizing interaction with the incoming water molecule. |
| Products | +10 | -30 | The final products (cyclohexanol and a hemiacetal of THF) are in a lower strain state than the transition state, and the interaction energy is highly favorable. |
Ab Initio Molecular Dynamics (AIMD) for Solvent-Molecule Interactions
Ab initio molecular dynamics (AIMD) is a simulation technique that calculates the forces acting on atoms from first-principles electronic structure calculations, providing a highly accurate description of molecular motion and interactions. nih.gov Unlike classical molecular dynamics, which relies on pre-parameterized force fields, AIMD offers a more fundamental and transferable approach to studying complex chemical systems, including the explicit interactions between a solute and solvent molecules. ucd.ie
For this compound, AIMD simulations can provide a detailed picture of its behavior in a solvent, such as water or a less polar organic solvent. These simulations can elucidate the structure of the solvation shells around the molecule, the dynamics of hydrogen bonding between the ether oxygens and protic solvents, and the conformational flexibility of the molecule in solution.
A key aspect that can be investigated with AIMD is the role of the solvent in potential chemical reactions, such as hydrolysis. By simulating the reaction in an explicit solvent environment, one can capture the dynamic effects of individual solvent molecules on the reaction pathway and energetics. This is particularly important for reactions where solvent molecules play a direct role, for example, by stabilizing charged intermediates or participating in proton transfer events. nih.gov
A study on a bifunctional arene ruthenium catalyst in tetrahydrofuran (THF) as a solvent highlighted the necessity of using explicit solvent models to accurately capture the structural and energetic properties, especially hydrogen bonding. ucd.ie Similarly, for this compound, an AIMD simulation would be crucial for understanding how solvent molecules interact with the two ether oxygen atoms and how this influences the molecule's conformation and reactivity.
The following table outlines the types of data that can be extracted from an AIMD simulation of this compound in a water solvent.
| Property | Information Gained from AIMD |
| Radial Distribution Function (RDF) | Provides the probability of finding a solvent (water) molecule at a certain distance from a specific atom (e.g., the ether oxygens) of this compound. This reveals the structure of the solvation shells. |
| Hydrogen Bond Dynamics | Allows for the calculation of the average number of hydrogen bonds between the solute and solvent, as well as the lifetime of these bonds. |
| Conformational Analysis | Tracks the dihedral angles within the tetrahydrofuran and cyclohexane (B81311) rings over time to understand the conformational flexibility and dominant conformers in solution. |
| Diffusion Coefficient | Can be calculated to understand the translational motion of this compound within the solvent. |
These computational methods, while complex, provide an unparalleled level of detail about the electronic structure and dynamic behavior of molecules like this compound, which is often not achievable through experimental means alone.
Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Characterization
Spectroscopic Techniques for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(cyclohexyloxy)tetrahydrofuran. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
A key structural feature of 2-(alkoxy)tetrahydrofurans is the anomeric effect, a stereoelectronic phenomenon that describes the tendency for a heteroatomic substituent at the anomeric carbon (C2) to favor an axial orientation over the sterically less hindered equatorial position. creative-proteomics.com This preference is often attributed to a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen and the antibonding σ* orbital of the exocyclic C-O bond. nih.gov
In this compound, the anomeric effect would favor the conformer where the cyclohexyloxy group is in the axial position. This conformational preference can be verified using NMR. The signal for the anomeric proton (the hydrogen at C2) typically appears in the 4.3-5.9 ppm range. creative-proteomics.com The coupling constants between the anomeric proton and the adjacent protons on the tetrahydrofuran (B95107) ring are diagnostic of its axial or equatorial orientation. Furthermore, ¹³C NMR can distinguish between anomers, as the anomeric carbon resonance shifts by 3-5 ppm between the α and β forms. nih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of the through-space proximity between the protons of the cyclohexyl ring and the tetrahydrofuran ring, confirming the specific stereochemical arrangement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for analogous structures.
View Data
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| THF C2-H (Anomeric) | ~5.0 - 5.5 | ~100 - 105 |
| THF C5-H₂ | ~3.7 - 4.0 | ~67 - 70 |
| THF C3-H₂, C4-H₂ | ~1.8 - 2.1 | ~23 - 30 |
| Cyclohexyl C1'-H | ~3.5 - 3.9 | ~75 - 80 |
| Cyclohexyl C2'-H₂ to C6'-H₂ | ~1.2 - 1.9 | ~24 - 35 |
Mass Spectrometry for Molecular Identification and Reaction Monitoring
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.orgslideshare.net In electron ionization (EI) mass spectrometry, the molecular ion (M•+) is formed, which then undergoes fragmentation into smaller, charged ions. libretexts.org
The fragmentation of this compound is expected to follow predictable pathways for ethers. tutorchase.com A primary cleavage event is the scission of the C-O bond connecting the tetrahydrofuran and cyclohexyl rings. This can result in two main fragmentation routes, producing either a tetrahydrofuranyl cation or a cyclohexyloxy cation, along with the corresponding radical. The relative abundance of these fragment ions provides insight into the stability of the respective charged species. libretexts.orgyoutube.com The accurate mass measurement obtained via high-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula, confirming the identity of the compound.
Table 2: Plausible Mass Spectrometry Fragments for this compound (C₁₀H₁₈O₂) Molecular Weight: 170.25 g/mol
View Data
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 169 | [C₁₀H₁₇O₂]⁺ | Loss of a hydrogen atom (M-1) |
| 99 | [C₆H₁₁O]⁺ | Cyclohexyloxy cation |
| 87 | [C₄H₇O₂]⁺ | Fragment from cleavage within the THF ring |
| 71 | [C₄H₇O]⁺ | Tetrahydrofuranyl cation |
| 55 | [C₄H₇]⁺ | Butenyl cation from cyclohexyl ring fragmentation |
Vibrational Spectroscopy (IR, Raman) for Structural Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. youtube.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. acs.org
For this compound, the most characteristic bands in the IR and Raman spectra are associated with the C-O and C-H bonds. The C-O-C stretching vibrations of the two ether linkages (one cyclic, one acyclic) are expected to produce strong signals in the IR spectrum, typically in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the aliphatic CH₂ groups in both the tetrahydrofuran and cyclohexane (B81311) rings will appear in the 3000-2850 cm⁻¹ range. mt.com Low-frequency modes, often more clearly observed in Raman spectra, can provide information about the skeletal vibrations of the ring systems. irb.hrspectroscopyonline.com Comparing the experimental spectra with computational models can aid in the complete assignment of vibrational modes. irb.hr
Table 3: Key Vibrational Modes for this compound Frequency ranges are based on typical values for the respective functional groups.
View Data
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR & Raman |
| C-O-C Stretch (Ether) | 1050 - 1200 | Strong in IR |
| CH₂ Bend (Scissoring) | 1440 - 1480 | IR & Raman |
| CH₂ Rock | 700 - 900 | IR |
| Ring Breathing/Skeletal | 800 - 1000 | Strong in Raman |
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for its purification. sigmaaldrich.com Given that the synthesis can produce a mixture of α- and β-anomers, high-resolution separation methods are required. creative-proteomics.com
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. youtube.comyoutube.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to monitor the progress of a synthesis reaction, determine the ratio of diastereomers produced, and assess the purity of the final product. researchgate.net The choice of the stationary phase in the GC column is critical for achieving separation, with different polarities affecting the retention times of the anomers. nist.gov
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for preparative-scale purification. sigmaaldrich.com Normal-phase or reverse-phase HPLC can be employed, depending on the polarity of the stationary and mobile phases. The separation of anomers can often be achieved using a chiral stationary phase, which allows for the resolution of the two diastereomers.
Table 4: Comparison of Chromatographic Methods for this compound Analysis
View Data
| Technique | Principle | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. youtube.com | Purity assessment, reaction monitoring, diastereomeric ratio determination. | High resolution, fast analysis, sensitive detectors (FID, MS). | Requires analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purification, analysis of non-volatile mixtures, chiral separations. | High versatility, preparative scale capability, suitable for non-volatile compounds. | Larger solvent consumption, can be slower than GC. |
Electrochemical Techniques for Redox Pathway Investigation
Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of molecules by measuring the current response to an applied potential. wikipedia.orgossila.com These methods can provide information on oxidation and reduction potentials, the stability of reaction intermediates, and the kinetics of electron transfer. researchgate.net
Simple saturated ethers like tetrahydrofuran are generally considered redox-inactive within typical electrochemical windows due to the absence of easily oxidizable or reducible functional groups. magtech.com.cnedaq.com The electrochemical oxidation of such ethers typically requires high potentials and may proceed through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET) to form radical intermediates. nih.govacs.org
For this compound, direct electrochemical analysis is not a common characterization method. However, CV could potentially be used to investigate specific reaction pathways, for instance, in mediated electrochemical oxidations where a catalyst facilitates electron transfer at a lower potential. rsc.orgnih.gov Such studies could elucidate the mechanism of oxidative cleavage or functionalization at the C-H bonds alpha to the ether oxygens. The redox potential would be highly dependent on the solvent and supporting electrolyte used in the experiment. researchgate.netresearchgate.netrsc.org While direct redox investigation is challenging, electrochemical methods remain a potential tool for exploring specific, non-standard reaction mechanisms involving this compound. acs.org
Applications As a Synthetic Building Block in Advanced Organic Synthesis and Materials Science
Precursor in Complex Molecule Synthesis
The tetrahydrofuran (B95107) motif is a fundamental component of numerous complex natural products, particularly marine polyketides. nih.gov The synthesis of these intricate molecules often relies on strategies that build or incorporate substituted THF rings. 2-(Cyclohexyloxy)tetrahydrofuran represents a functionalized version of this core unit, where the cyclohexyloxy group acts as a protecting group or a directing group, and its THF ring serves as a foundational scaffold for further elaboration.
Several advanced synthetic strategies are employed to create substituted tetrahydrofurans, highlighting the importance of this structural class in organic chemistry:
Oxidative Cyclization : The cyclization of 1,5-dienes can produce hydroxylated tetrahydrofuran derivatives, a method that has been refined to use catalytic amounts of oxidants. nih.gov
[3+2] Annulation Reactions : Allylsilanes can react with aldehydes and other carbonyl compounds to form highly substituted tetrahydrofurans, demonstrating a powerful method for ring construction. nih.gov
Intramolecular Heck Cyclization : This palladium-catalyzed method can form both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides to yield substituted tetrahydrofurans.
Radical Cyclization : Free-radical reactions provide another pathway to construct the tetrahydrofuran ring, with the ability to control diastereoselectivity through the use of Lewis acids. diva-portal.org
A key strategy for creating functionalized THF derivatives involves a three-step process starting from 2,5-dimethylfuran. rsc.org This sequence includes the ring opening of the furan (B31954) to 2,5-hexanedione, followed by an aldol (B89426) condensation with an aldehyde, and finally, a hydrogenation-cyclization step to yield the alkylated tetrahydrofuran. rsc.org The application of these methods underscores the role of the THF core, as found in this compound, as a crucial precursor for molecules with significant structural complexity.
Table 1: Examples of Complex Natural Products Containing a Tetrahydrofuran Motif
| Natural Product | Source | Key Synthetic Strategy for THF ring | Reference |
| Amphidinolide C | Marine Dinoflagellate | TBAF-mediated oxa-Michael addition | nih.gov |
| Amphidinolide N | Marine Dinoflagellate | Cobalt-catalyzed Hartung-Mukaiyama cyclization | nih.gov |
| Formosalides | Marine Dinoflagellate | Evans–Tishchenko reaction followed by ring-closing alkyne metathesis | nih.gov |
Integration into Bioactive Molecule Scaffolds
The this compound structure is not only a synthetic intermediate but is also explored for its potential role within larger, biologically active molecules. Research indicates its use as a potential intermediate in the synthesis of novel therapeutic agents, with studies investigating its antimicrobial and antifungal properties.
Use in Polymer Synthesis and Materials Science
Tetrahydrofuran (THF) is a widely utilized compound in polymer science, valued both as a solvent for polymers like PVC and as a monomer for polymerization. atamanchemicals.comsapub.org The primary application of THF as a monomer is in the production of poly(tetramethylene ether) glycol (PTMEG) through ring-opening polymerization. atamanchemicals.com This polymer is a key component in the manufacture of elastomeric polyurethane fibers such as Spandex. atamanchemicals.com
This compound is specifically noted for its use in the production of polymers and resins. The presence of the bulky cyclohexyloxy substituent at the 2-position of the THF ring is expected to significantly modify the polymerization process and the properties of the resulting polymer compared to unsubstituted THF. This substituent would likely hinder the ring-opening polymerization but would also impart distinct characteristics to the final material. The introduction of the cyclohexyl group increases the hydrophobicity and steric bulk along the polymer backbone, which could lead to materials with enhanced thermal stability, altered solubility profiles, and unique mechanical properties for specialized applications.
Development of Functionalized Derivatives
The development of functionalized derivatives of this compound is crucial for expanding its applications. By modifying its structure, chemists can fine-tune its physical and chemical properties for specific synthetic or material science goals. Research has established several reliable methods for synthesizing a variety of substituted tetrahydrofuran derivatives.
One prominent method begins with enantiomeric lactone acids to produce novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives in a two-step process. researchgate.net Another versatile strategy for functionalization starts with 2,5-dimethylfuran, converting it into a range of alkylated tetrahydrofurans through a three-step cascade reaction. rsc.org These approaches allow for the introduction of diverse functional groups onto the core THF scaffold, demonstrating the high degree of chemical manipulation possible. rsc.orgrsc.org Such modifications can be used to alter reactivity, improve solubility, or introduce specific functionalities for integration into bioactive molecules or advanced polymer systems.
Table 2: Synthetic Strategies for Functionalized Tetrahydrofuran Derivatives
| Starting Material | Key Reagents/Process | Type of Derivative | Reference |
| Enantiomeric Lactone Acids | Protection and Reduction (e.g., Et3SiH, BF3·Et2O) | Chiral enantioenriched 2,2-disubstituted tetrahydrofurans | researchgate.net |
| 2,5-Dimethylfuran | Ring opening, Aldol condensation, Hydrogenation-cyclization | Alkylated tetrahydrofurans | rsc.org |
| γ-Hydroxy Alkenes | Palladium catalyst, Aryl bromides | Aryl-substituted tetrahydrofurans | |
| 1,5-Dienes | Catalytic Oxidants (e.g., OsO4) | Hydroxylated tetrahydrofurans | nih.gov |
Green Chemistry Approaches in the Synthesis of 2 Cyclohexyloxy Tetrahydrofuran Analogues
Utilization of Environmentally Benign Solvents (e.g., 2-Methyltetrahydrofuran)
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like tetrahydrofuran (B95107) (THF), while effective, are often derived from petrochemical sources and can pose environmental and safety concerns. In recent years, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising green alternative. researchgate.net
Derived from renewable resources such as corn cobs and bagasse, 2-MeTHF offers several advantages over THF. sigmaaldrich.com It has a higher boiling point, which can be beneficial for reactions requiring elevated temperatures, and lower water solubility, simplifying work-up procedures and enabling easier solvent recovery and recycling. researchgate.net Furthermore, 2-MeTHF has been shown to be a suitable medium for a variety of organic transformations, including those involving organometallic reagents, which are often used in the synthesis of ether compounds. nih.gov
The application of 2-MeTHF in the synthesis of 2-alkoxytetrahydrofurans, including analogues of 2-(cyclohexyloxy)tetrahydrofuran, has been explored in various contexts. For instance, in reactions such as the Williamson ether synthesis, a common method for preparing ethers, replacing conventional solvents with 2-MeTHF can significantly reduce the environmental impact without compromising reaction efficiency. Research has shown that 2-MeTHF can be a versatile and eco-friendly solvent for a range of chemical processes, contributing to the development of more sustainable synthetic routes. researchgate.net
Table 1: Comparison of Properties of THF and 2-MeTHF
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Source | Petrochemical | Renewable (Biomass) |
| Boiling Point | 66 °C | 80 °C |
| Water Solubility | Miscible | Limited (14 g/100 mL at 20 °C) |
| Recyclability | More difficult due to water miscibility | Easier due to phase separation with water |
| Safety | Forms explosive peroxides readily | Forms peroxides at a slower rate |
Atom Economy and Waste Minimization Principles
The principle of atom economy, a cornerstone of green chemistry, dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov This approach inherently minimizes waste generation at the source.
A common route to synthesize this compound is the acid-catalyzed addition of cyclohexanol (B46403) to 2,3-dihydrofuran. This reaction, in principle, can be highly atom-economical as it involves the direct addition of the two reactants with no theoretical byproducts.
Reaction Scheme:
Waste minimization strategies extend beyond atom economy to include the reduction of solvent use, recycling of catalysts, and the development of processes that avoid the use of stoichiometric reagents and protecting groups. fastercapital.comjchr.org For instance, the use of heterogeneous catalysts that can be easily separated and reused is a key strategy for waste reduction in the synthesis of cyclic ethers. mdpi.com Additionally, optimizing reaction conditions to improve yield and selectivity directly contributes to minimizing the generation of unwanted byproducts. fastercapital.com
Table 2: Atom Economy Calculation for the Ideal Synthesis of this compound
| Reactant | Molecular Formula | Molar Mass ( g/mol ) |
| Cyclohexanol | C₆H₁₂O | 100.16 |
| 2,3-Dihydrofuran | C₄H₆O | 70.09 |
| Total Mass of Reactants | 170.25 | |
| Product | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₀H₁₈O₂ | 170.25 |
| Atom Economy (%) | 100% |
Note: This calculation represents the theoretical maximum atom economy and does not account for catalysts, solvents, or byproducts from potential side reactions.
Catalytic Strategies for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is paramount for advancing the green synthesis of this compound analogues. Catalysts can significantly enhance reaction rates, improve selectivity towards the desired product, and allow for milder reaction conditions, all of which contribute to a more sustainable process. frontiersin.org
For the synthesis of 2-alkoxytetrahydrofurans, both acid and metal-based catalysts have been investigated. Traditional acid catalysts, while effective, can sometimes lead to side reactions and require neutralization steps, generating salt waste. Modern approaches focus on the use of solid acid catalysts, such as zeolites and ion-exchange resins, which offer advantages in terms of easy separation, reusability, and often, improved selectivity. rsc.org
Transition metal catalysts, including those based on palladium, gold, and iron, have also been employed in the synthesis of tetrahydrofuran derivatives. organic-chemistry.orgnih.gov These catalysts can enable novel reaction pathways, such as intramolecular hydroalkoxylation of alkenols, providing access to complex tetrahydrofuran structures with high levels of control. For example, iron-catalyzed C-H activation of ethers offers a green and efficient route to mixed acetals. organic-chemistry.org
Table 3: Overview of Catalytic Approaches for Tetrahydrofuran Ether Synthesis
| Catalyst Type | Examples | Advantages |
| Homogeneous Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid | Readily available, effective |
| Heterogeneous Acid Catalysts | Zeolites, Ion-exchange resins, Niobic acid | Easy separation, reusability, reduced waste |
| Transition Metal Catalysts | Palladium complexes, Gold complexes, Iron salts | High efficiency, novel reactivity, high selectivity |
| Metal-Free Catalysts | Organocatalysts, Iodine | Avoids heavy metal contamination, often milder conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
